4-((Isopropylamino)methyl)-N,N-dimethylbenzenesulfonamide
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Overview
Description
4-((Isopropylamino)methyl)-N,N-dimethylbenzenesulfonamide is a chemical compound with a complex structure that includes an isopropylamino group, a dimethylamino group, and a benzenesulfonamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((Isopropylamino)methyl)-N,N-dimethylbenzenesulfonamide typically involves the reaction of 4-chlorobenzenesulfonamide with isopropylamine and formaldehyde under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the desired product. The reaction mixture is then purified using techniques such as recrystallization or column chromatography to obtain the pure compound .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated purification systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
4-((Isopropylamino)methyl)-N,N-dimethylbenzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to produce amine derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halides, alkoxides, and other nucleophiles.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted benzenesulfonamide derivatives.
Scientific Research Applications
4-((Isopropylamino)methyl)-N,N-dimethylbenzenesulfonamide has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activity and protein interactions.
Medicine: Explored for its potential therapeutic applications, including as an antimicrobial agent and in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of 4-((Isopropylamino)methyl)-N,N-dimethylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact molecular pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
- 4-((Isopropylamino)methyl)-N,N-dimethylaniline
- Methyl 3-amino-4-(isopropylamino)benzoate hydrochloride
- 2-(Isopropylamino)-N-(4-methoxybenzyl)acetamide
Uniqueness
4-((Isopropylamino)methyl)-N,N-dimethylbenzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C12H20N2O2S |
---|---|
Molecular Weight |
256.37 g/mol |
IUPAC Name |
N,N-dimethyl-4-[(propan-2-ylamino)methyl]benzenesulfonamide |
InChI |
InChI=1S/C12H20N2O2S/c1-10(2)13-9-11-5-7-12(8-6-11)17(15,16)14(3)4/h5-8,10,13H,9H2,1-4H3 |
InChI Key |
NPEJWHKGLBNLGW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NCC1=CC=C(C=C1)S(=O)(=O)N(C)C |
Origin of Product |
United States |
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